1-(6-Bromo-4-hydroxypyridin-2-YL)ethanone
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Overview
Description
1-(6-Bromo-4-hydroxypyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-4-hydroxypyridin-2-YL)ethanone typically involves the bromination of a pyridine derivative followed by acetylation. One common method starts with 2-bromo-4-methylpyridine, which undergoes a series of reactions including hydrolysis, esterification, and cyclization to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination and acetylation reactions under controlled conditions to ensure high yield and purity. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromo-4-hydroxypyridin-2-YL)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridone .
Scientific Research Applications
1-(6-Bromo-4-hydroxypyridin-2-YL)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(6-Bromo-4-hydroxypyridin-2-YL)ethanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine and hydroxyl groups may play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromopyridin-2-yl)ethanone: Similar structure but lacks the hydroxyl group.
2-Acetyl-4-bromopyridine: Another pyridine derivative with similar reactivity
Uniqueness
1-(6-Bromo-4-hydroxypyridin-2-YL)ethanone is unique due to the presence of both bromine and hydroxyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
Molecular Formula |
C7H6BrNO2 |
---|---|
Molecular Weight |
216.03 g/mol |
IUPAC Name |
2-acetyl-6-bromo-1H-pyridin-4-one |
InChI |
InChI=1S/C7H6BrNO2/c1-4(10)6-2-5(11)3-7(8)9-6/h2-3H,1H3,(H,9,11) |
InChI Key |
JCCIFGPAEWIORR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=O)C=C(N1)Br |
Origin of Product |
United States |
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